molecular formula C12H19NO B6154828 2-[2-(propan-2-yloxy)phenyl]propan-2-amine CAS No. 1534455-18-9

2-[2-(propan-2-yloxy)phenyl]propan-2-amine

Cat. No.: B6154828
CAS No.: 1534455-18-9
M. Wt: 193.3
InChI Key:
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Description

2-[2-(propan-2-yloxy)phenyl]propan-2-amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylpropanamine, featuring an isopropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yloxy)phenyl]propan-2-amine typically involves the alkylation of phenylpropanamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvents: Organic solvents like toluene or dichloromethane to dissolve the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yloxy)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[2-(propan-2-yloxy)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yloxy)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(propan-2-yl)phenyl]propan-2-amine: Similar structure but lacks the isopropoxy group.

    Phenylpropanamine: The parent compound without the isopropoxy substitution.

    2-phenylpropan-2-amine: Another derivative with different substituents on the phenyl ring.

Uniqueness

2-[2-(propan-2-yloxy)phenyl]propan-2-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

1534455-18-9

Molecular Formula

C12H19NO

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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